N-(2-Chloro-4-nitrophenyl)(phenylcyclopentyl)formamide
CAS No.: 1023575-31-6
Cat. No.: VC4301346
Molecular Formula: C18H17ClN2O3
Molecular Weight: 344.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1023575-31-6 |
|---|---|
| Molecular Formula | C18H17ClN2O3 |
| Molecular Weight | 344.8 |
| IUPAC Name | N-(2-chloro-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide |
| Standard InChI | InChI=1S/C18H17ClN2O3/c19-15-12-14(21(23)24)8-9-16(15)20-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,20,22) |
| Standard InChI Key | JQXMQONFEBNCHS-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Introduction
Synthesis
The synthesis of N-(2-Chloro-4-nitrophenyl)(phenylcyclopentyl)formamide typically involves the following steps:
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Reaction Components:
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Starting Materials: 2-chloro-4-nitroaniline and phenylcyclopentyl isocyanate.
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Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Reaction Conditions:
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The reaction is conducted at room temperature or slightly elevated temperatures.
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Stirring ensures uniform mixing and reaction progression.
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Purification:
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The crude product is purified using recrystallization or column chromatography to achieve high purity.
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This method yields the desired compound with controlled reaction parameters to optimize efficiency and minimize byproducts.
Chemical Reactions
N-(2-Chloro-4-nitrophenyl)(phenylcyclopentyl)formamide undergoes various reactions due to its functional groups:
| Reaction Type | Conditions/Reagents | Products |
|---|---|---|
| Substitution | Sodium hydroxide or potassium carbonate | Substituted derivatives |
| Reduction | Palladium on carbon (Pd/C) with hydrogen gas | Amino derivatives |
| Oxidation | Potassium permanganate or chromium trioxide | Oxidized products (e.g., acids) |
These reactions are valuable for modifying the compound's structure for specific applications.
Applications
N-(2-Chloro-4-nitrophenyl)(phenylcyclopentyl)formamide has diverse applications in scientific research and industry:
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Synthetic Chemistry:
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Used as an intermediate in the synthesis of complex organic molecules.
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Pharmacology:
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Investigated for potential enzyme inhibition and pharmacological activities.
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Biological Research:
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Studied for its interactions with proteins and enzymes, contributing to drug discovery.
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Industrial Uses:
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Utilized in specialty chemical production for advanced materials.
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Comparison with Related Compounds
| Compound Name | Unique Features |
|---|---|
| 2-Chloro-4-nitrophenol | Lacks the phenylcyclopentyl moiety |
| N-Phenylacetamide derivatives | Different substitution patterns on aromatic rings |
| N-(3-Fluoro-4-nitrophenoxy)-phenylacetamide | Fluorinated analog with distinct biological activity |
N-(2-Chloro-4-nitrophenyl)(phenylcyclopentyl)formamide stands out due to its specific structural configuration, which imparts unique reactivity and potential biological activity.
Research Outlook
The compound’s structural features suggest potential as a scaffold for developing novel pharmaceuticals or materials. Further research into its biological activity, including enzyme inhibition mechanisms, could uncover new therapeutic applications.
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